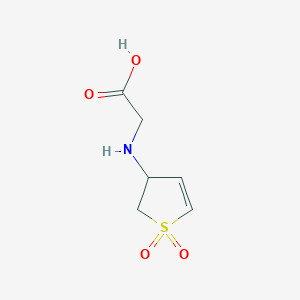

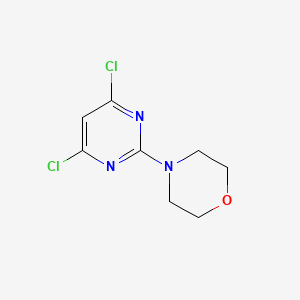

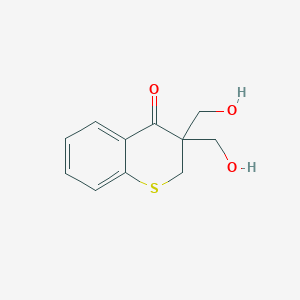

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of acetic acid derivatives is a topic of interest in several papers. For instance, paper describes the preparation of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids through acylation and Michael addition reactions. Similarly, derivatives of (diphenylmethylene-amino) acetic acid are synthesized using bases or phase transfer conditions with carbon disulfide, followed by alkylation as mentioned in papers and . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetic acid derivatives is characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, paper discusses the X-ray structure determination of a compound with a 2-aza-1,3-butadiene fragment, providing detailed information about the geometry and conformation of the molecule. This kind of structural analysis is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of acetic acid derivatives is explored through their reactions with various reagents. Paper describes reactions with carbon disulfide and phenyl isothiocyanate, leading to the formation of ketene dithioacetals and acetals. These reactions are indicative of the versatile chemistry that acetic acid derivatives can undergo, which may include nucleophilic addition, cyclization, and substitution reactions relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups or heteroatoms can affect the acidity, solubility, and stability of these compounds. The papers provided do not directly discuss the properties of "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid," but the methodologies and characterizations presented can be used as a reference for predicting and studying its properties.

Scientific Research Applications

Environmental Toxicology and Remediation

Herbicide Toxicity and Biodegradation : Studies have extensively explored the environmental impact and biodegradation pathways of herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). These studies underline the importance of understanding the toxicological effects of chemical compounds on non-target species and ecosystems. The research on microbial degradation pathways offers insights into potential bioremediation strategies for removing harmful chemicals from the environment (Zuanazzi et al., 2020); (Magnoli et al., 2020).

Molecular Biology and Genetics

Gene Expression and Molecular Biology : The interaction between herbicides and gene expression has been a significant area of research. Studies focusing on the molecular impact of compounds like 2,4-D on gene expression and cellular mechanisms can provide valuable insights into the biological effects of similar compounds, potentially informing therapeutic applications or environmental safety assessments (Kumar & Singh, 2010).

Pharmacology and Biomedical Applications

Neuroprotection and Psychiatry : The exploration of compounds like N-acetylcysteine in psychiatric and neuroprotective contexts highlights the potential for chemicals with specific biological activities to be used in treating neurological disorders. This research area may parallel the applications of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid in pharmacology, should its biological activities align (Dean et al., 2011).

Biodegradation and Environmental Impact

Biodegradation of Environmental Pollutants : Research into the catabolism of compounds like indole-3-acetic acid by bacteria offers a framework for understanding how similar compounds could be broken down in the environment or utilized in biotechnological applications. Such studies are crucial for developing strategies to mitigate the environmental impact of chemical pollutants (Laird et al., 2020).

Safety and Hazards

properties

IUPAC Name |

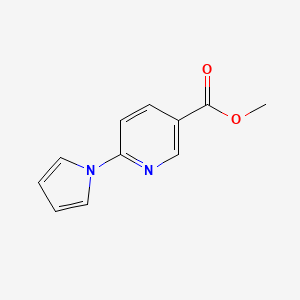

2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4S/c8-6(9)3-7-5-1-2-12(10,11)4-5/h1-2,5,7H,3-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCKHIKDKBWSEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378197 |

Source

|

| Record name | SBB027451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid | |

CAS RN |

201990-24-1 |

Source

|

| Record name | SBB027451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)